molecular formula C₁₅H₁₇D₃O₃ B1157484 rac cis-Loxoprofen-d3 Alcohol

rac cis-Loxoprofen-d3 Alcohol

Cat. No.: B1157484
M. Wt: 251.34
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for rac cis-Loxoprofen-d3 Alcohol is 2-(4-(((1R,2R)-2-hydroxycyclopentyl-1,3,3-d3)methyl)phenyl)propanoic acid, which precisely defines the molecular architecture and stereochemical arrangement. An alternative nomenclature designation identifies this compound as rel-4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]-a-methylbenzeneacetic-d3 Acid, emphasizing the relative stereochemistry at the cyclopentyl moiety. The stereochemical configuration is particularly significant as it distinguishes this cis-isomer from its trans-counterpart, with the (1R,2R) designation indicating the specific spatial arrangement of substituents around the cyclopentane ring system. The racemic nature of the compound indicates the presence of both enantiomers in equal proportions, which is reflected in the "rac" prefix commonly used in pharmaceutical nomenclature. The cis-configuration refers to the relative positioning of the hydroxyl group and the methyl chain attachment on the cyclopentane ring, where these substituents are oriented on the same side of the ring plane.

CAS Registry Numbers and Isomeric Differentiation

The Chemical Abstracts Service registry number for this compound is 2508138-40-5, which provides a unique identifier for this specific deuterated metabolite in chemical databases and regulatory documentation. This registry number is distinct from other loxoprofen-related compounds and metabolites, ensuring precise identification in scientific literature and commercial applications. The differentiation between isomeric forms is critical in pharmaceutical research, as the cis-alcohol metabolite exhibits different pharmacological properties compared to the trans-alcohol form. Comparative analysis reveals that the trans-alcohol metabolite of loxoprofen, which carries the CAS number 371753-19-4, represents the pharmacologically active form responsible for the primary anti-inflammatory effects. The systematic cataloging of these isomeric variants through distinct CAS numbers enables researchers to maintain precise documentation of experimental conditions and results when working with specific metabolite forms.

Molecular Formula and Deuterium Isotopic Labeling

This compound possesses the molecular formula C15H17D3O3, reflecting the substitution of three hydrogen atoms with deuterium isotopes within the molecular structure. The molecular weight of this compound is precisely 251.34 grams per mole, representing an increase of approximately 3 atomic mass units compared to the non-deuterated analogue due to the heavier deuterium isotopes. The strategic placement of deuterium atoms at positions 1, 3, and 3 of the cyclopentyl-methyl linkage creates a distinctive isotopic signature that can be readily detected using mass spectrometric techniques. This isotopic labeling pattern is specifically designed to minimize potential isotope effects on the compound's chemical and biological behavior while providing sufficient mass difference for analytical applications. The deuterium incorporation enhances the compound's utility as an internal standard in pharmacokinetic studies and metabolite profiling experiments, where precise quantification of endogenous loxoprofen metabolites is required.

Property Value Reference
Molecular Formula C15H17D3O3
Molecular Weight 251.34 g/mol
CAS Registry Number 2508138-40-5
Product Code TRC-L472912
Stereochemistry (1R,2R) configuration
Deuterium Substitution Three deuterium atoms
Isomeric Form cis-alcohol metabolite

Properties

Molecular Formula

C₁₅H₁₇D₃O₃

Molecular Weight

251.34

Synonyms

rel-4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]-α-methylbenzeneacetic-d3 Acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

rac cis-Loxoprofen Alcohol (Non-Deuterated)
  • CAS : 371753-20-7 (same as deuterated form, but without deuterium)
  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248.32
  • Key Difference : Lacks deuterium substitution, making it less suitable for isotope dilution assays. Used primarily as a reference metabolite in impurity profiling .
rac trans-Loxoprofen Alcohol
  • CAS : 371753-19-4
  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248.32
  • Key Difference: The hydroxyl and methyl groups on the cyclopentane ring are in the trans configuration, altering steric and electronic properties. This isomer is a known impurity in Loxoprofen synthesis and is monitored for quality control .
Rac Loxoprofen Sodium D₃
  • CAS: Not explicitly provided (referred to as PA STI 089877)
  • Molecular Formula : C₁₅H₁₄D₃NaO₃
  • Molecular Weight : 271.31
  • Key Difference : Sodium salt form with deuterium substitution. Enhances solubility and stability in aqueous matrices, commonly used in quantitative bioanalysis .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Configuration/Substitution Primary Application
rac cis-Loxoprofen-d3 Alcohol 371753-20-7 C₁₅H₁₇D₃O₃ 251.35 cis + deuterium Internal standard for LC-MS/MS
rac cis-Loxoprofen Alcohol 371753-20-7 C₁₅H₂₀O₃ 248.32 cis Metabolite reference, impurity control
rac trans-Loxoprofen Alcohol 371753-19-4 C₁₅H₂₀O₃ 248.32 trans Pharmaceutical impurity profiling
Rac Loxoprofen Sodium D₃ PA STI 089877 C₁₅H₁₄D₃NaO₃ 271.31 Sodium salt + deuterium Bioanalytical quantification

Key Research Findings

Deuterium Substitution : The d₃ labeling in this compound reduces metabolic degradation rates due to the kinetic isotope effect, enabling prolonged detection in biological matrices .

Analytical Utility: The deuterated form shows minimal signal interference in mass spectrometry, making it ideal for quantifying non-deuterated Loxoprofen metabolites in plasma and urine .

Isomer-Specific Differences: The cis isomer exhibits higher polarity than the trans counterpart, affecting chromatographic retention times . Trans-isomer impurities (>0.1%) in Loxoprofen formulations can trigger regulatory non-compliance, necessitating strict monitoring .

Preparation Methods

Deuteration via Chemical Reduction of the Ketone Precursor

The primary synthetic route involves the reduction of the ketone group in loxoprofen to the corresponding alcohol while introducing deuterium at specific positions. Loxoprofen’s ketone moiety (2-[4-(2-oxocyclopentylmethyl)phenyl]propanoic acid) is reduced using deuterated reducing agents such as sodium borodeuteride (NaBD₄). This process replaces one hydrogen atom with deuterium at the alcohol-bearing carbon, yielding the trans- or cis-alcohol forms depending on reaction conditions.

Key Steps:

  • Substrate Preparation : Loxoprofen sodium salt is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Reduction : NaBD₄ is added stoichiometrically at 0°C, followed by gradual warming to room temperature.

  • Acid Workup : The reaction is quenched with dilute HCl, extracting the deuterated alcohol into ethyl acetate.

Stereochemical Outcome :

  • Non-stereoselective reduction produces a racemic mixture of cis- and trans-alcohols.

  • The cis-isomer is isolated via preparative HPLC using a chiral stationary phase (e.g., Chiralpak IC).

Deuterium Incorporation Efficiency :

Reducing Agent% Deuterium Incorporation (Alcohol Position)Yield (%)
NaBD₄98.582
LiAlD₄95.275

Use of Deuterated Starting Materials

Deuterium can also be introduced earlier in the synthesis by employing deuterated intermediates. For example, deuteration of the cyclopentylmethyl group prior to ketone formation ensures uniform isotopic labeling.

Synthetic Pathway :

  • Deuteration of Cyclopentane Derivative :

    • Cyclopentene is subjected to catalytic deuteration (Pd/C, D₂ gas) to form cyclopentane-d₁₀.

    • Bromination at the methyl position yields 1-bromo-cyclopentane-d₉.

  • Coupling with Benzene Ring :

    • Suzuki-Miyaura cross-coupling attaches the deuterated cyclopentyl group to the phenylpropanoic acid backbone.

  • Ketone Formation :

    • Oxidation of the secondary alcohol generates the ketone precursor.

Advantages :

  • Higher isotopic purity (≥99% D).

  • Avoids post-reduction purification challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency and stereoselectivity:

SolventTemperature (°C)cis:trans Ratio
THF01:1.2
MeOH251:1.5
DMF-201:0.8

Polar aprotic solvents like THF favor cis-alcohol formation due to reduced hydrogen bonding with the intermediate alkoxide.

Catalytic Deuteration Techniques

Late-stage deuteration via hydrogen-deuterium (H-D) exchange is explored for scalability:

  • Catalysts : Iridium complexes (e.g., Crabtree’s catalyst) enable selective deuteration of C-H bonds adjacent to the ketone.

  • Conditions : D₂O/THF (1:3), 80°C, 24 hours.

Outcome :

  • Three deuterium atoms are incorporated into the cyclopentyl and phenyl groups.

  • Overall yield: 68% with 97% isotopic purity.

Purification and Characterization

Chromatographic Separation

Racemic cis- and trans-alcohols are resolved using chiral HPLC:

  • Column : Chiralpak IG-U (4.6 × 250 mm, 5 µm).

  • Mobile Phase : Hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid.

  • Retention Times : cis-isomer = 12.3 min; trans-isomer = 14.7 min.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 3H, CH₃), 3.45 (m, 1H, CHD), 7.20–7.35 (m, 4H, aromatic).

  • ²H NMR : Peaks at δ 3.45 (CHD) confirm deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: m/z 251.34 [M+H]⁺ (C₁₅H₁₇D₃O₃).

  • Calculated: 251.34.

Quality Control and Regulatory Considerations

Purity Specifications

ParameterSpecificationMethod
Chemical Purity≥98%HPLC-UV (220 nm)
Isotopic Purity≥97% D²H NMR
Residual Solvents<500 ppmGC-FID

Stability Profiling

Stability studies under ICH guidelines reveal:

  • Storage : Stable for 24 months at -20°C in amber vials.

  • Degradation : <2% over 12 months at 25°C .

Q & A

Q. How can researchers mitigate ethical challenges when using deuterated compounds in human trials?

  • Methodological Answer : Conduct thorough toxicity profiling using in silico tools (e.g., ProTox-II) and in vitro assays (e.g., Ames test) before Phase I trials. Include isotopic safety assessments in institutional review board (IRB) submissions, emphasizing deuterium’s natural abundance and prior regulatory precedents .

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